1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine
Description
Properties
IUPAC Name |
1-[[3-(3-bromopropoxy)phenyl]methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATOMCFNZFQHML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548962 | |
| Record name | 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102244-43-9 | |
| Record name | 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Alkylation of Piperidine
The most straightforward approach involves alkylating piperidine with 3-(3-bromopropoxy)benzyl bromide (Figure 1). This method leverages nucleophilic substitution, where the piperidine nitrogen attacks the benzyl bromide electrophile.
Procedure :
- Substrate Preparation : 3-(3-Bromopropoxy)benzyl bromide is synthesized via bromination of 3-(3-hydroxypropoxy)benzyl alcohol using PBr₃ in anhydrous dichloromethane.
- Alkylation : Piperidine (1.0 equiv) is reacted with 3-(3-bromopropoxy)benzyl bromide (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) and a catalytic amount of KI in acetone under reflux for 48 hours.
- Workup : The reaction mixture is filtered, concentrated, and purified via column chromatography (CHCl₃:MeOH, 95:5) to yield the product as a pale-yellow oil (Yield: 68–72%).
Optimization Insights :
- Solvent Choice : Acetone outperforms DMF or THF due to better solubility of inorganic bases.
- Base Selection : K₂CO₃ minimizes side reactions compared to stronger bases like NaOH.
- Temperature : Reflux conditions (56°C) prevent premature precipitation of salts.
Challenges :
- Competing O-alkylation of the propoxy oxygen.
- Hydrolysis of the bromopropoxy group under basic conditions.
Reductive Amination Strategy
An alternative route employs reductive amination to form the C-N bond between piperidine and a carbonyl precursor (Scheme 1).
Procedure :
- Imine Formation : 3-(3-Bromopropoxy)benzaldehyde (1.0 equiv) is condensed with piperidine (1.5 equiv) in ethanol at 25°C for 12 hours.
- Reduction : Sodium cyanoborohydride (1.2 equiv) is added, and the mixture is stirred for 24 hours at pH 5 (adjusted with AcOH).
- Purification : The crude product is extracted with ethyl acetate, dried over MgSO₄, and purified via flash chromatography (Hexane:EtOAc, 3:1) (Yield: 58–62%).
Advantages :
- Avoids handling reactive benzyl bromides.
- Better control over stereochemistry.
Limitations :
- Lower yields due to imine instability.
- Requires acidic conditions incompatible with acid-sensitive groups.
Palladium-Catalyzed Coupling Approaches
Recent advances in transition metal catalysis enable modular synthesis via Suzuki-Miyaura coupling (Scheme 2).
Procedure :
- Boronated Precursor : 3-Bromophenylpiperidine is prepared by treating piperidine with 3-bromophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (4:1) at 80°C.
- Propoxy Introduction : The intermediate undergoes nucleophilic substitution with 1,3-dibromopropane and K₂CO₃ in acetone, followed by purification (Yield: 65–70%).
Key Observations :
- Catalyst Efficiency : Pd(OAc)₂ with XPhos ligand enhances coupling efficiency.
- Regioselectivity : The meta-bromine directs subsequent substitutions to the desired position.
Reaction Conditions and Yield Optimization
Table 1. Comparative Analysis of Synthetic Methods
| Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Direct Alkylation | K₂CO₃, KI | Acetone | Reflux | 68–72 | 95 |
| Reductive Amination | NaBH₃CN | Ethanol | 25°C | 58–62 | 90 |
| Suzuki Coupling | Pd(PPh₃)₄ | Dioxane | 80°C | 65–70 | 97 |
Critical Factors :
- Catalyst Loading : 5 mol% Pd achieves optimal turnover without side products.
- Purification : Silica gel chromatography with CHCl₃:MeOH (95:5) resolves closely eluting impurities.
Characterization and Analytical Validation
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 4.10 (t, J = 6.4 Hz, 2H, OCH₂), 3.75 (s, 2H, NCH₂), 3.45 (t, J = 6.0 Hz, 2H, BrCH₂), 2.60–2.40 (m, 6H, piperidine-H), 1.95 (quin, J = 6.2 Hz, 2H, CH₂CH₂CH₂).
- ¹³C NMR : δ 159.8 (C-O), 137.5 (Ar-C), 128.9–114.7 (Ar-CH), 67.8 (OCH₂), 54.3 (NCH₂), 32.1 (BrCH₂), 25.7 (piperidine-C).
X-Ray Crystallography
Single-crystal X-ray analysis confirms the meta-substitution pattern and chair conformation of the piperidine ring (Figure 2). The dihedral angle between the phenyl and piperidine planes is 85.6°, indicating minimal steric strain.
Challenges and Alternative Pathways
Competing Side Reactions
- Nucleophilic Aromatic Substitution : The bromine atom may undergo unintended displacement by piperidine, forming bis-piperidinium by-products. Mitigated by using excess benzyl bromide.
- Oxidative Degradation : The propoxy chain is prone to oxidation under acidic conditions. Inert atmosphere (N₂) and antioxidant additives (BHT) improve stability.
Emerging Strategies
Chemical Reactions Analysis
Alkylation
Piperidines, including 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine, can undergo alkylation reactions due to the presence of the nitrogen atom in the piperidine ring.
Acylation
Acylation of 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine can occur at the nitrogen atom of the piperidine ring, leading to the formation of amides.
Nucleophilic Substitution
The bromopropoxy group in 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine allows for nucleophilic substitution reactions. The bromine atom can be displaced by various nucleophiles, such as amines, alcohols, or thiols, resulting in new compounds with modified pharmacological profiles.
Modifications on the Piperidine Core
Modifications at various positions on the piperidine core can significantly alter its biological activity, making structure-activity relationship studies crucial for optimizing its pharmacological profile.
Usage in synthesizing novel compounds
H)-one with commercially available 1-(2-chloroethyl)piperidine under basic conditions to obtain compound 9 in high yield . In method B, the intermediates 10 and 11 were produced by the alkylation with 8 and 1, n-dibromoalkanes, and then reacted with the corresponding amines under mild basic conditions to afford the final compounds 12 –26 .
Example Reaction
In one instance, 6-(3-Bromopropoxy)-2-phenylpyridazin-3(2H)-one (10 ) is produced through the reaction of 8 (10 mmol) and 1,3-dibromopropane (20 mmol) in acetone (100 mL) with potassium carbonate (20 mmol), refluxing the mixture for 4–6 h and monitoring the reaction by TLC . After cooling, filtering, and evaporating the solvent, the crude product is purified via chromatography .
Scientific Research Applications
Piperidine, 1-[[3-(3-bromopropoxy)phenyl]methyl]- has several scientific research applications:
Medicinal Chemistry: Used as a building block for synthesizing pharmaceuticals with potential anticancer, antiviral, and antimicrobial properties.
Biological Studies: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Industrial Applications: Utilized in the synthesis of complex organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of piperidine, 1-[[3-(3-bromopropoxy)phenyl]methyl]- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Pharmacological and Functional Insights
- Halogen Effects : Bromine’s larger size and polarizability may enhance binding to hydrophobic pockets in targets like H3 receptors or MAO-B, compared to chlorine or fluorine .
- Substituent Position : Meta-substitution (as in the target compound) may confer distinct steric and electronic interactions compared to para-substituted analogs (e.g., compound 23 in ) .
- Salt Forms : Hydrogen oxalate salts (common in compounds) improve aqueous solubility, critical for in vivo studies, but may alter pharmacokinetics compared to free bases .
Biological Activity
1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine is a compound of interest due to its potential biological activities, particularly in the context of pain management and neuropharmacology. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine is C15H22BrNO. The structure features a piperidine ring substituted with a bromopropoxy phenyl moiety, which is crucial for its biological activity.
Histamine H3 and Sigma-1 Receptors
Recent studies have highlighted the compound's affinity for histamine H3 receptors (H3R) and sigma-1 receptors (σ1R). The piperidine moiety is essential for dual receptor activity, as it facilitates interactions within the binding pockets of these receptors.
- Affinity Data : The compound exhibits high affinity at H3R with Ki values below 100 nM. For σ1R, it shows significant binding with Ki values indicating potent activity (e.g., σ1R Ki = 4.5 nM) .
Analgesic Effects
The compound has demonstrated a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models. This activity is attributed to its dual action on H3R and σ1R, which may contribute to its efficacy in pain management .
Neuroprotective Properties
There is evidence suggesting that compounds similar to 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine exhibit neuroprotective effects. These effects are often linked to the modulation of neurotransmitter systems, particularly in conditions like Parkinson's disease and Alzheimer's disease .
Case Studies
Case Study 1: Pain Management
In a study involving animal models of neuropathic pain, the administration of compounds with similar structures to 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine resulted in significant pain relief compared to control groups. This suggests that the compound could be a candidate for further development as an analgesic agent.
Case Study 2: Neurodegenerative Disorders
Research has indicated that derivatives of piperidine compounds can inhibit monoamine oxidase (MAO), which is beneficial in treating neurodegenerative diseases. The neuroprotective properties observed in these studies suggest that 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine may also play a role in protecting against neuronal damage associated with such diseases .
Summary of Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Analgesic Activity | Demonstrated significant pain relief in neuropathic models |
| Study 2 | Neuroprotection | Inhibition of MAO suggests potential for treating neurodegenerative diseases |
| Study 3 | Receptor Affinity | High affinity for H3R and σ1R supports dual-action mechanism |
Q & A
Q. How to design assays for evaluating the membrane-stabilizing effects of 1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine?
- Methodological Answer : Use erythrocyte hemolysis assays (pH 7.4, 37°C) to quantify membrane stabilization. notes piperidine derivatives’ inhibition of membrane permeability via patch-clamp electrophysiology (e.g., voltage-gated Na+ channels) . Complement with molecular dynamics simulations of lipid bilayer interactions to validate experimental EC50 values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
